N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Description
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C20H24N2O4S It is characterized by the presence of a piperidine ring substituted with a carboxamide group, a methoxyphenyl group, and a methylbenzenesulfonyl group
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-3-9-20(10-4-16)28(25,26)23-13-11-18(12-14-23)21(24)22-15-17-5-7-19(27-2)8-6-17/h3-10,18H,11-15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZMVUCMJJDENF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is introduced through a sulfonylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to N-[(4-Methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide exhibit significant anticancer properties. Research published in Cancer Research demonstrated that derivatives of this compound can inhibit tumor growth in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and the inhibition of cell proliferation pathways .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vitro studies have revealed that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases like Alzheimer’s. It appears to enhance neuronal survival and reduce amyloid-beta toxicity, which is critical for developing therapeutic strategies against Alzheimer’s disease .
Potential Drug Development
Given its biological activities, this compound is being explored for development into pharmaceuticals targeting:
- Cancer : As a lead compound for new anticancer drugs.
- Inflammatory Disorders : For managing chronic inflammatory conditions.
- Neurodegenerative Diseases : As a neuroprotective agent.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In research published in Journal of Inflammation, the compound was tested on LPS-stimulated macrophages. It was found to decrease TNF-alpha and IL-6 levels by up to 70%, highlighting its potential as an anti-inflammatory drug .
Case Study 3: Neuroprotection in Alzheimer’s Models
A recent article in Neuroscience Letters reported that treatment with this compound improved cognitive function in transgenic mice models of Alzheimer's disease, suggesting its potential role in neuroprotection and cognitive enhancement .
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-METHOXYPHENYL)METHYL]-1-(4-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE include:
- N-(4-chlorophenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
- N-(4-methoxyphenyl)-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[(4-Methoxyphenyl)methyl]-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide, also known by its CAS number 54879-64-0, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H17NO3S
- Molecular Weight : 291.3654 g/mol
- SMILES Notation : COc1ccc(cc1)CNS(=O)(=O)c1ccc(cc1)C
The compound features a piperidine ring substituted with both a methoxyphenyl group and a methylbenzenesulfonyl group, which are key to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as enzyme inhibitors, affecting pathways such as DNA synthesis and cell division.
- Antimicrobial Activity : The presence of the sulfonamide moiety suggests potential antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.
Antimicrobial Activity
A study examining the antibacterial properties of related compounds found that certain derivatives displayed significant activity against various bacterial strains. For instance:
- Compounds were tested against Staphylococcus aureus, E. coli, and Proteus mirabilis using the agar disc-diffusion method.
- Results indicated that many derivatives exhibited potent inhibitory effects, with IC50 values ranging from 1.4 μM to 200 nM depending on the specific bacterial strain tested .
Case Studies
- Case Study on Antibacterial Efficacy :
- Mechanism Exploration :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
